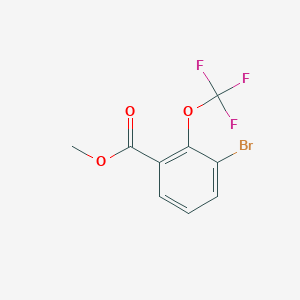![molecular formula C19H23NO2S B14023527 Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- CAS No. 64872-86-2](/img/structure/B14023527.png)
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is a complex organic compound with a unique structure that includes a methoxy group, a phenylthio group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(phenylthio)butylamine under controlled conditions to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, recrystallization, and chromatography are commonly employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-thiolated derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The methoxy and phenylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(4-methoxy-2-nitrophenyl)-
- N-(4-Methoxyphenyl)acetamide
Uniqueness
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64872-86-2 |
|---|---|
Formule moléculaire |
C19H23NO2S |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
N-[4-methoxy-2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23NO2S/c1-4-8-19(23-16-9-6-5-7-10-16)17-13-15(22-3)11-12-18(17)20-14(2)21/h5-7,9-13,19H,4,8H2,1-3H3,(H,20,21) |
Clé InChI |
CDYHTFURXHKZEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=CC(=C1)OC)NC(=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
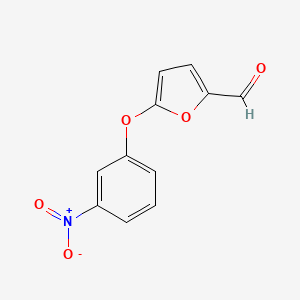
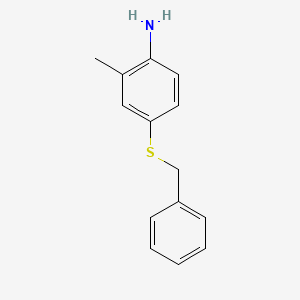
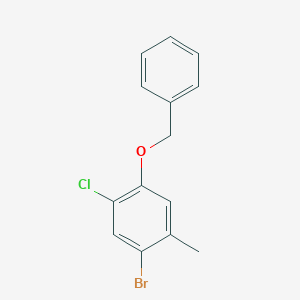
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)

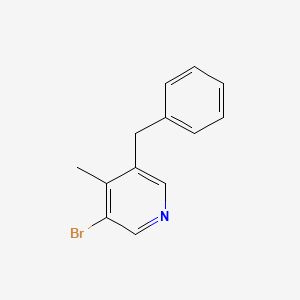
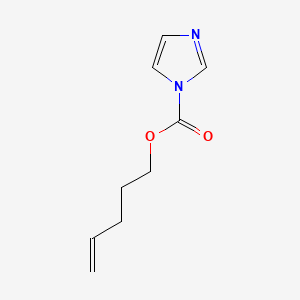


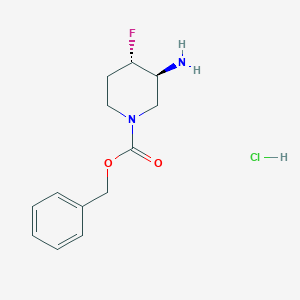
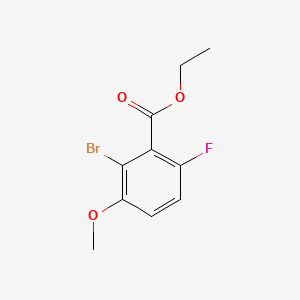
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
